molecular formula C12H18 B1214297 1,2-Diisopropylbenzene CAS No. 25321-09-9

1,2-Diisopropylbenzene

Cat. No. B1214297
CAS RN: 25321-09-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-diarylbenzenes, including 1,2-diisopropylbenzene, can be efficiently achieved through a non-palladium-catalyzed controlled synthesis process. This method involves the stitching of alpha-oxo-ketene-S,S-acetals and active methylene compounds via a lactone intermediate, offering access to highly functionalized arylated benzenes in good to excellent yields. This transition-metal-free synthesis provides a novel way to construct aromatic compounds with desired conformational flexibility using easily accessible precursors (Goel et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,2-diisopropylbenzene and related compounds has been examined through X-ray analysis, revealing that peripheral aryl rings are arranged in a propeller-like fashion relative to the central benzene ring. This analysis indicates the presence of N...pi interactions, which force the molecules into a helical pattern, showcasing the compound's structural complexity and the effects of substitution on its conformation (Goel et al., 2007).

Chemical Reactions and Properties

1,2-Diisopropylbenzene undergoes various chemical reactions, including hydroperoxidation, which has been studied to determine kinetic parameters such as activation energy and enthalpy. These studies provide insights into the compound's reactivity and stability under different conditions (Vodnár et al., 1999).

Physical Properties Analysis

The physical properties of 1,2-diisopropylbenzene derivatives, such as solubility and thermal stability, have been extensively studied. Research has shown that polyamides derived from 1,2-diisopropylbenzene exhibit excellent solubility in various solvents and high thermal stability, indicating the compound's potential for use in polymer synthesis (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of 1,2-diisopropylbenzene, including its ability to participate in the synthesis of complex molecules and its reactivity towards different chemical agents, have been the subject of several studies. For instance, the use of 1,2-diisopropylbenzene in the synthesis of new polymers and the exploration of its reactivity highlight the versatility and importance of this compound in organic synthesis and materials science (Patil et al., 2013).

Scientific Research Applications

. It is one of the three isomers of diisopropylbenzene (DIPB), the others being 1,3- and 1,4-diisopropylbenzene . All are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH_3)_2) substituents .

  • Diluent : DIPB has been referred to as “a common diluent” alongside hexane .
  • Organic Synthesis : 1,2-Diisopropylbenzene is a versatile material widely used in scientific research. Its applications range from organic synthesis to pharmaceutical development, making it an indispensable tool for advancing various fields of study.
  • Production and Reactions : Diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions .
  • Consumer Printing Inks : Diisopropylbenzenes can be used in the formulation of consumer printing inks .
  • Graphic Arts : They are also used in the graphic arts industry, possibly as solvents or diluents .
  • Intermediates : Diisopropylbenzenes serve as intermediates in various chemical reactions .
  • Peroxides : They are involved in the production of peroxides .
  • Personal Care Ingredients : Diisopropylbenzenes can be used in the formulation of personal care products .
  • Photographic Chemicals : They are used in the production of photographic chemicals .
  • Process Solvents : Diisopropylbenzenes can act as solvents in various industrial processes .
  • Protective Coatings : They are used in the formulation of protective coatings .
  • Preparation of Stabilizers, Polymers, Synthetic Lubricants, and Hydroperoxides : Diisopropylbenzenes, such as meta-Diisopropylbenzene (m-DIPB), are chemical intermediates for the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . Reactions of DIPB include side chain modification by oxidation, dehydrogenation, and bromination .
  • Ring Substitution Reactions : Ring substitution reactions include nitration, sulfonation, bromination, and acetylation .
  • Precursors to Dihydroxylbenzene Derivatives : The 1,3- and 1,4- isomers are mainly of interest as precursors to the respective dihydroxylbenzene derivatives, which exploits the Hock rearrangements .
  • Formation of Hydroperoxides : All three isomers form hydroperoxides, as is implicit in the Hock rearrangement, which are of interest as radical initiators for polymerization .

Safety And Hazards

Vapors and liquid of 1,2-Diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . The liquid can cause defatting of skin and dermatitis .

Relevant Papers One relevant paper discusses the use of sterically hindered N,N’-diisopropylbenzene-1,2-diamine (DIBA) for aminophosphine-based InP QDs synthesis in an oleylamine (OLAm) medium . This diamine forms in situ a P(DIBA)(OLAm) species accounting for the observed size-tuning effect because the QDs crystallize as tetrahedra with an edge length .

properties

IUPAC Name

1,2-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
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InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C
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Molecular Formula

C12 H18, C12H18
Record name DIISOPROPYLBENZENE (mixture)
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DSSTOX Substance ID

DTXSID30860336
Record name Benzene, 1,2-bis(1-methylethyl)-
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C
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Flash Point

77 °C, 170 °F (Open cup), 77 °C o.c.
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Solubility

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor
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Density

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C
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Product Name

1,2-Diisopropylbenzene

Color/Form

Clear, colorless liquid

CAS RN

577-55-9, 25321-09-9
Record name 1,2-Bis(1-methylethyl)benzene
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Record name Diisopropylbenzene
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Melting Point

-57 °C
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Synthesis routes and methods I

Procedure details

12 g (0.1 mol) cumene and 10 g (0.05 mol) triisopropylbenzene are dissolved in 150 ml of anhydrous hydrogen fluoride at a temperature between -20° and 0°. While stirring the reaction mixture at this temperature, it is saturated with boron trifluoride and stirring is continued for two hours. After workup, as in Example 5, 36% diisopropylbenzene was obtained, comprised of 99.2% of the meta and 0.8% of the para isomer.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

12 g (0.1 mol) cumene is dissolved in 150 ml anhydrous hydrogen fluoride and while keeping the stirred solution at -20° C. to 0° C., 0.05 mol of propylene is introduced and stirring continued for 15 min. The reaction mixture is then saturated with boron trifluoride and stirring continued for another 15 min. After workup, 41% diisopropylbenzene was obtained, comprised of 99.6% of meta and 0.4% para isomer, together with about 15% 1,3,5-triisopropylbenzene, which can be recycled under conditions of Example 6 to produce more meta-diisopropylbenzene.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods III

Procedure details

contacting a relatively dry benzene recycle stream and a diisopropyl benzene stream with a transalkylation catalyst in a transalkylation reaction zone at transalkylation conditions including a water concentration of less than 50 wppm to provide a transalkylation zone effluent comprising benzene, cumene, and diisopropyl benzene;
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diisopropylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diisopropylbenzene
Reactant of Route 3
1,2-Diisopropylbenzene
Reactant of Route 4
Reactant of Route 4
1,2-Diisopropylbenzene
Reactant of Route 5
Reactant of Route 5
1,2-Diisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diisopropylbenzene

Citations

For This Compound
86
Citations
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 2002 - ACS Publications
The results of a study aimed at improvement of group-contribution methodology for estimation of enthalpies of formation in the ideal-gas state for pure organic substances are reported. …
Number of citations: 37 pubs.acs.org
A Newton - Journal of the American Chemical Society, 1943 - ACS Publications
Although much attention has been paid to various catalytic methods of introducing isopro-pyl groups into the benzene ring, comparatively little has been reported on the composition of …
Number of citations: 20 pubs.acs.org
F Agapito, RC Santos… - The Journal of Physical …, 2013 - ACS Publications
The gas-phase enthalpies of formation for a set of ortho-substituted alkylbenzenes were obtained from CCSD(T*)-F12 and W1-F12 calculations. Most values are in keeping with …
Number of citations: 5 pubs.acs.org
CY Chen, SI Zones, AW Burton, SA Elomari… - Studies in surface …, 2007 - Elsevier
Isomerization and disproportionation of 1,3-diisopropylbenzene were studied over a series of zeolites and established as a new catalytic test reaction to characterize the effective pore …
Number of citations: 4 www.sciencedirect.com
SF Zaman, KF Loughlin… - Industrial & Engineering …, 2015 - ACS Publications
The kinetics of desorption of 1,3-diisopropylbenzene and 1,3,5-triisopropylbenzene in FCC catalyst pellets is reported employing the ZLC method as the measurement device. 20% by …
Number of citations: 14 pubs.acs.org
VP Singh, SK Pandey - American Journal of Optics and Photonics, 2015 - article.ajoop.net
The catalytic synthesis of hydroquinoneutilize benzene as the starting material. The manufacture of hydroquinone by oxidation of phenol and 1, 2-diisopropylbenzene. The first route …
Number of citations: 1 article.ajoop.net
B Van de Graaf, H Van Bekkum… - Recueil des Travaux …, 1968 - Wiley Online Library
The course of the hydrogenation of 1,2‐di‐tert.butylbenzene under the influence of rhodium and platinum catalysts has been investigated. Cis‐ and trans‐1,2‐di‐tert.butylcyclohexane …
Number of citations: 14 onlinelibrary.wiley.com
DE Nicholson - Analytical Chemistry, 1960 - ACS Publications
Raman spectroscopy utilizing the Cary Model 81 spectrometer has been employed in developing an analytical method for an eight-component mixture. Scattering coefficients were re-…
Number of citations: 12 pubs.acs.org
A Carbonaro, A Greco, G Dall'Asta - The Journal of Organic …, 1968 - ACS Publications
The formation of only the frans-chloro ether 3 from the¿ rans-cyclopropane 4 is perhaps more surprising than its formation from 1, since the proposed inter-mediate mesomeric ion 5 is …
Number of citations: 64 pubs.acs.org
NE Malenberg, AA Balandin, AI Kukina - … of the Academy of Sciences of …, 1965 - Springer
The total acidity of iron phosphate, equal to 0.10–0.15 mequiv/g, was determined. 2. The alkylation of benzene, toluene, ethylbenzene, isopropylbenzene, chlorobenzene, and phenol …
Number of citations: 3 link.springer.com

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